6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a benzoxazinone moiety, which is a heterocyclic compound that is often found in natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring could provide flexibility to the molecule, while the benzoxazinone moiety could contribute to its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The piperazine moiety could potentially undergo reactions at the nitrogen atoms, while the benzoxazinone moiety could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the piperazine moiety could contribute to its solubility in water, while the benzoxazinone moiety could influence its acidity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S.ClH/c16-12-8-19-11-2-1-9(7-10(11)14-12)20(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYLNDJLHTFQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.